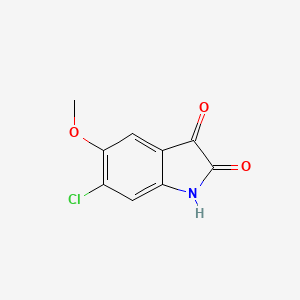![molecular formula C19H21N7 B3057920 Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- CAS No. 863710-26-3](/img/structure/B3057920.png)
Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of guanidine derivatives involves various methods. One approach is guanylation, where amines react with cyanamide in the presence of catalytic amounts of scandium (III) triflate. This method is particularly useful for substrates that dissolve in aqueous solutions, such as peptides or pharmacologically important compounds .
Another strategy involves the condensation of carboxylic acids with substituted amines, leading to the formation of N-acyl derivatives of pyrrole. For instance, the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride and N,N,N’,N’-tetramethylethylenediamine produces 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which can further undergo coupling reactions .
Molecular Structure Analysis
The molecular structure of Guanidine, N,N’‘’-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- consists of guanidine moieties linked to a pyrrole-based aromatic system. The exact arrangement of atoms and bonds can be visualized using computational tools .
Chemical Reactions Analysis
Guanidine derivatives participate in various chemical reactions. For example, they can undergo ‘stille’ coupling with substituted bromonitroarenes, leading to the formation of more complex compounds. Additionally, guanidine can be synthesized from primary and secondary amines using specific reagents under mild conditions .
Propriétés
IUPAC Name |
2-[4-[5-[4-(diaminomethylideneamino)phenyl]-1-methylpyrrol-2-yl]phenyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-26-16(12-2-6-14(7-3-12)24-18(20)21)10-11-17(26)13-4-8-15(9-5-13)25-19(22)23/h2-11H,1H3,(H4,20,21,24)(H4,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAKOSVPYQOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424300 | |
| Record name | Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- | |
CAS RN |
863710-26-3 | |
| Record name | Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



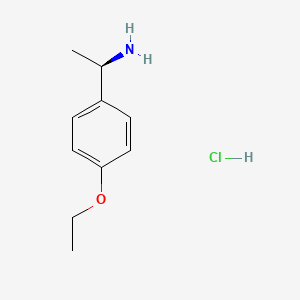

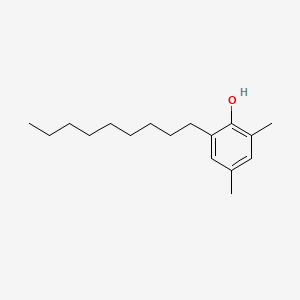

![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)
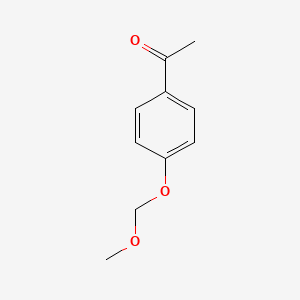
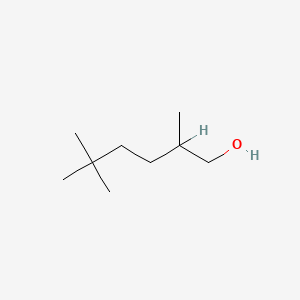
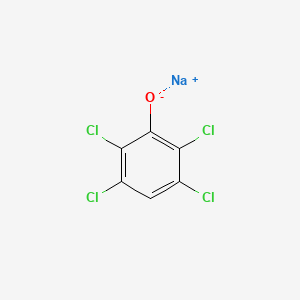
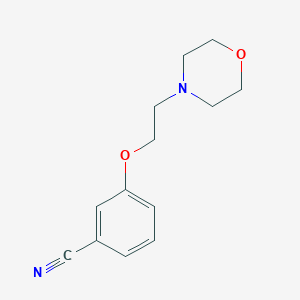
![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
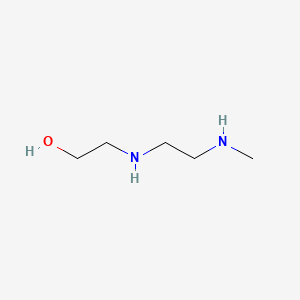
![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)
